1-(5-Bromothiophen-2-yl)cyclopropan-1-amine
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Overview
Description
1-(5-Bromothiophen-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C7H8BrNS It features a cyclopropane ring attached to a thiophene ring substituted with a bromine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)cyclopropan-1-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent.
Amination: The resulting cyclopropane derivative is then aminated using ammonia or an amine source under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated or modified thiophene derivatives.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)cyclopropan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene moiety contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)cyclopropan-1-amine: Similar structure but with a pyridine ring instead of thiophene.
1-(5-Bromothiophen-2-yl)ethan-1-amine: Similar structure but with an ethylamine group instead of cyclopropane.
Uniqueness
1-(5-Bromothiophen-2-yl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a brominated thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H8BrNS |
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Molecular Weight |
218.12 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8BrNS/c8-6-2-1-5(10-6)7(9)3-4-7/h1-2H,3-4,9H2 |
InChI Key |
LLCXHEISXBDLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(S2)Br)N |
Origin of Product |
United States |
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